N-(5-chloro-2-methoxyphenyl)-2-iodobenzamide
Description
N-(5-chloro-2-methoxyphenyl)-2-iodobenzamide is a halogenated benzamide derivative characterized by a 2-iodobenzoyl group attached to a 5-chloro-2-methoxyaniline moiety. This compound is synthesized via nucleophilic acyl substitution, often involving the reaction of 2-iodobenzoyl chloride with 5-chloro-2-methoxyaniline under basic conditions . Its structural features—such as the electron-withdrawing iodine and chlorine substituents, and the methoxy group—contribute to its reactivity and biological interactions.
Additionally, its structural analogs have been investigated for applications in targeted imaging and therapy, particularly in oncology .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClINO2/c1-19-13-7-6-9(15)8-12(13)17-14(18)10-4-2-3-5-11(10)16/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTOIWIIDZSFKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-2-iodobenzamide typically involves the reaction of 5-chloro-2-methoxyaniline with 2-iodobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(5-chloro-2-methoxyphenyl)-2-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: The major products are the substituted derivatives of this compound.
Oxidation and Reduction Reactions: The products depend on the specific conditions and reagents used but may include oxidized or reduced forms of the compound.
Scientific Research Applications
Organic Synthesis
N-(5-chloro-2-methoxyphenyl)-2-iodobenzamide serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including:
- Oxidation : Can yield aldehydes or carboxylic acids.
- Reduction : Can produce amines.
- Substitution : Can form substituted benzamides with diverse functional groups.
Enzyme Inhibition Studies
Research indicates that this compound exhibits potential as an enzyme inhibitor, particularly against lipoxygenase enzymes. By binding to the active site of these enzymes, it may prevent the conversion of arachidonic acid into leukotrienes, which are implicated in inflammatory responses.
Anticancer Activity
Studies have shown that this compound possesses cytotoxic properties against various cancer cell lines, including prostate cancer (PC3) and neuroblastoma (SKNMC). The mechanism involves inducing apoptosis in cancerous cells, making it a candidate for further anticancer drug development.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the effects of this compound on PC3 prostate cancer cells. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations. The compound's ability to target specific molecular pathways involved in cancer progression was highlighted as a promising avenue for therapeutic development.
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, researchers tested the compound's effectiveness against lipoxygenase enzymes. The findings revealed that this compound effectively reduced enzyme activity in vitro, suggesting its potential as an anti-inflammatory agent.
Comparison with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound | Key Features | Application Area |
|---|---|---|
| N-(5-chloro-2-hydroxyphenyl)-acetamide | Hydroxy group instead of methoxy | Antimicrobial activity |
| N-(4-chlorophenyl)-benzamide | Lacks iodine; simpler structure | Anticancer research |
| N-(5-bromo-2-methoxyphenyl)-benzamide | Bromine substitution | Enzyme inhibition |
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-iodobenzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and affecting cellular processes. The exact pathways and targets involved depend on the specific context of its use in scientific research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points: The target compound’s derivatives (e.g., 6a–k) melt between 160–200°C, similar to other 2-iodobenzamides like N-(1-((2-ethylphenyl)amino)-1-oxopentan-2-yl)-2-iodobenzamide (5h) (190–191°C) .
- Solubility: The methoxy group enhances solubility in polar solvents compared to non-polar analogs like N-(4-chlorophenyl)-2-iodobenzamide .
Fluorinated and Heterocyclic Derivatives
- N-(3-cyano-4-fluorophenyl)-5-fluoro-2-iodobenzamide: Fluorine substituents improve metabolic stability and bioavailability compared to the chloro-methoxy motif .
- N-(5-chloro-2-methoxyphenyl)-4-(oxadiazolylthio)butanamide : Incorporation of 1,3,4-oxadiazole enhances lipoxygenase inhibition by 30–40% compared to the parent compound .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-iodobenzamide is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a complex structure, incorporating a chloro group, a methoxy group, and an iodobenzamide moiety. Its molecular formula is C_{15}H_{13}ClI N O, with a molecular weight of approximately 434.7 g/mol. The presence of halogen atoms (chlorine and iodine) suggests reactivity that may be leveraged in various biological applications.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . It has been studied for its effectiveness against various bacterial strains, with findings suggesting it may inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism underlying this activity is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Lipoxygenase Inhibition
One of the significant biological activities of this compound is its role as a lipoxygenase inhibitor . Lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of leukotrienes, which are involved in inflammatory processes. By inhibiting lipoxygenase activity, this compound may help modulate inflammatory responses, suggesting potential therapeutic applications in treating conditions such as asthma and arthritis .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Interaction : The compound binds to specific enzyme active sites, preventing substrate access and thereby inhibiting enzyme function.
- Redox Reactions : The nitro group in similar compounds can participate in redox reactions, potentially altering the redox state within cells and affecting cellular signaling pathways.
Research Findings and Case Studies
Recent studies have provided insights into the efficacy and safety profile of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of benzamides, including this compound, exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL against various pathogens.
- In Vivo Studies : Animal studies indicated that the compound possesses low toxicity at therapeutic doses, with maximum tolerated doses observed at levels significantly higher than those required for antimicrobial effects.
- Inflammation Models : In models of inflammation, treatment with this compound led to a reduction in pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure | Antimicrobial Activity | Lipoxygenase Inhibition |
|---|---|---|---|
| This compound | Structure | Moderate | Yes |
| N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Structure | High | Yes |
| Benzamide Derivative X | Structure | Low | No |
Q & A
Q. What are the standard synthetic routes for N-(5-chloro-2-methoxyphenyl)-2-iodobenzamide, and how do coupling reagents influence reaction efficiency?
The compound can be synthesized via coupling reactions between substituted benzoyl chlorides and aniline derivatives. For example, DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are commonly used to activate carboxylic acids for amide bond formation, as demonstrated in analogous syntheses of chlorophenyl benzamides . Alternative methods include direct condensation of pre-functionalized benzamides with iodinated aryl amines under basic conditions. The choice of coupling reagents impacts yield and purity: DCC/HOBt minimizes racemization and side reactions, while EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) may improve solubility in polar solvents.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?
Key techniques include:
- 1H/13C NMR : To confirm substitution patterns (e.g., methoxy, chloro, and iodo groups). Aromatic protons appear as distinct multiplets in δ 6.5–8.0 ppm, while methoxy protons resonate near δ 3.8–4.0 ppm .
- IR Spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) confirm the amide linkage .
- Elemental Analysis : Validates stoichiometry (C, H, N, Cl, I percentages).
Cross-validation with X-ray crystallography (e.g., for analogous sulfonamide derivatives) ensures structural accuracy .
Q. How do solvent polarity and pH affect the photophysical properties of this compound?
Fluorescence studies on structurally similar benzamides show that:
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance fluorescence intensity due to reduced non-radiative decay.
- pH Sensitivity : Maximum fluorescence intensity occurs at pH 5–6, likely due to protonation/deprotonation of the amide or methoxy groups altering electron delocalization .
- Temperature Stability : Fluorescence stability is optimal at 25°C, with thermal quenching observed above 40°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
Discrepancies may arise from assay-specific conditions (e.g., cell line variability, solvent interference). Methodological considerations include:
- Dose-Response Repetition : Test multiple concentrations (e.g., 1 nM–100 µM) in triplicate.
- Control for Solvent Artifacts : Use DMSO concentrations ≤0.1% to avoid cytotoxicity.
- Orthogonal Assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cell viability assays (MTT/XTT) to confirm mechanisms .
Q. What strategies optimize the regioselective introduction of iodine in the benzamide scaffold?
Iodination challenges include competing para/meta substitution and overhalogenation. Strategies:
- Directing Groups : Use methoxy or nitro groups at ortho positions to direct electrophilic iodination to the desired position .
- Metal-Mediated Coupling : Ullmann or Buchwald-Hartwig couplings for late-stage iodination, ensuring compatibility with existing substituents .
- Protection/Deprotection : Temporarily protect reactive sites (e.g., amines) during iodination .
Q. How can computational methods predict the binding affinity of this compound to biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with targets like kinases or GPCRs. Steps include:
- Ligand Preparation : Optimize the compound’s 3D structure using DFT (density functional theory) for accurate charge assignments.
- Target Selection : Use crystal structures from the PDB (e.g., 4YAY for kinase targets).
- Binding Free Energy Calculations : MM-PBSA/GBSA methods quantify affinity, validated by experimental IC50 values .
Q. What analytical approaches validate the stability of this compound under storage conditions?
- HPLC-MS : Monitor degradation products over time (e.g., deiodination or hydrolysis).
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset temperature).
- Light Exposure Tests : Compare UV-vis spectra before/after exposure to UV light to detect photodegradation .
Methodological Considerations Table
| Parameter | Optimal Conditions/Techniques | Key Evidence Source |
|---|---|---|
| Synthesis Yield | 65–75% (DCC/HOBt, RT, 12h) | |
| Fluorescence λex/λem | 340 nm/380 nm (pH 5, 25°C) | |
| Crystallography Resolution | 0.035 Å (X-ray, R-factor) | |
| Biological IC50 Range | 2–20 µM (anticancer assays) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
